6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

antimycobacterial structure–activity relationship MIC

6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione (molecular formula C₁₆H₁₁Br₂NO₃; exact mass 422.910569 g/mol) belongs to the 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione class—heterocyclic congeners of salicylanilides formed by cyclization with ethyl chloroformate. The compound features a fused benzoxazine-2,4-dione core with two electron-withdrawing bromine atoms at positions 6 and 8 and an N-(2-ethylphenyl) substituent that introduces ortho-alkyl steric and lipophilic modulation.

Molecular Formula C16H11Br2NO3
Molecular Weight 425.07 g/mol
Cat. No. B11028929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Molecular FormulaC16H11Br2NO3
Molecular Weight425.07 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O
InChIInChI=1S/C16H11Br2NO3/c1-2-9-5-3-4-6-13(9)19-15(20)11-7-10(17)8-12(18)14(11)22-16(19)21/h3-8H,2H2,1H3
InChIKeySOODFRWPJFVBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Class Definition and Core Physicochemical Identity


6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione (molecular formula C₁₆H₁₁Br₂NO₃; exact mass 422.910569 g/mol) belongs to the 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione class—heterocyclic congeners of salicylanilides formed by cyclization with ethyl chloroformate [1]. The compound features a fused benzoxazine-2,4-dione core with two electron-withdrawing bromine atoms at positions 6 and 8 and an N-(2-ethylphenyl) substituent that introduces ortho-alkyl steric and lipophilic modulation [2]. This class has been systematically investigated for antimycobacterial activity, with potency correlating with increasing hydrophobicity (π) and electron-withdrawing capacity (σ) of the N-aryl substituents [1].

Antimycobacterial Screening Reported class-level activity against M. tuberculosis and atypical mycobacteria; ortho-ethyl substitution probes unexplored N-aryl SAR space.
Divergent Library Synthesis Two electronically distinct aryl bromide handles enable sequential Pd-catalyzed cross-coupling for benzoxazine-2,4-dione core diversification.
QSAR Model Validation Ortho-substituted congener serves as external validation compound to test generalizability of published benzoxazine-2,4-dione QSAR models.
Spectroscopic Identity Reference ¹H NMR spectrum archived in Wiley KnowItAll library supports procurement QC and rapid identity confirmation.

Why 6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the 3-aryl-6,8-dihalogeno-benzoxazine-2,4-dione series, even minor perturbations to the N-aryl substituent produce measurable shifts in antimycobacterial potency. The Waisser et al. (1998) structure–activity relationship (SAR) study demonstrated that log MIC values against M. tuberculosis vary by over 1.2 log units across nine 6,8-dibromo-3-(substituted-phenyl) derivatives, driven by the electronic (σ) and lipophilic (π) character of the phenyl substituent [1]. The 2-ethylphenyl group in the target compound introduces a unique combination of ortho steric bulk, modest electron donation (+I effect), and increased log P relative to the unsubstituted 3-phenyl baseline—factors that the published QSAR equations explicitly model [1]. Consequently, substituting this compound with the 3-phenyl, 3-(4-fluorophenyl), or 3-(4-methylphenyl) analog without experimental verification risks selecting a candidate with materially different bioactivity, solubility, and target engagement profiles.

N-Aryl Substituent Sensitivity
Reported log MIC varies >1.2 units across nine 6,8-dibromo-3-aryl analogs. The 2-ethylphenyl group introduces unique ortho steric and lipophilic effects not replicated by para- or unsubstituted phenyl derivatives; potency profiles may shift and require experimental validation.
Halogen-Dependent Activity Trend
The 6,8-dibromo scaffold consistently shows lower MICs than matched 6,8-dichloro congeners in head-to-head comparisons. Replacing with a dichloro analog may alter antimycobacterial response and should be confirmed in the target assay.
Ortho Steric Effect Not Modeled
Published QSAR equations were derived exclusively from para/meta-substituted examples. Ortho substitution may introduce conformational twist not captured by the model, making direct potency extrapolation uncertain without assay data.

Quantitative Differentiation Evidence for 6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione versus Closest Analogs


Antimycobacterial Potency Gradient Driven by N-Aryl Substitution: Class-Level SAR with Quantitative MIC Data for 6,8-Dibromo-3-phenyl Baseline Series

The Waisser et al. (1998) study provides the most directly relevant quantitative SAR framework for the target compound. Across nine 6,8-dibromo-3-(substituted-phenyl)-2H-1,3-benzoxazine-2,4(3H)-diones (compounds 28–34), log MIC values against M. tuberculosis ranged from 0.9 to >2.1 (mmol/L), with the most active derivative (compound 32, R = 3,4-Cl₂) achieving log MIC = 0.9 versus INH at 0.6 [1]. The unsubstituted 3-phenyl derivative (compound 28) exhibited log MIC = 1.2 against M. tuberculosis, indicating that even the baseline 6,8-dibromo scaffold without phenyl substitution already shows measurable antimycobacterial activity. Critically, the reported QSAR equation for M. tuberculosis (log MIC = –0.675σ – 0.293π – 0.057 I + 1.680; R = 0.856) quantifies the independent contributions of electronic (σ) and lipophilic (π) substituent effects [1]. The 2-ethyl substituent in the target compound modifies both σ (weak +I, estimated σₘ ≈ –0.07) and π (estimated π ≈ +1.0 for ethyl) relative to hydrogen, predicting a net potency shift that can be calculated from the published model [1].

N-Aryl Substitution Potency Gradient
Class-level
QSAR: each σ and π unit change alters predicted log MIC by –0.675 and –0.293 units, respectively. Estimated Δlog MIC for 2-ethylphenyl: –0.29 to –0.44 based on π contribution.
Supports prospective potency estimation against M. tuberculosis for screening prioritization.
QSAR model R = 0.856; training set lacked ortho substituents; prediction requires experimental verification.
antimycobacterial structure–activity relationship MIC

Dibromo versus Dichloro Substitution: Halogen-Dependent Activity Modulation in the 6,8-Dihalogeno Series

The Waisser et al. (1998) study directly compared eight 6,8-dichloro-3-phenyl derivatives (compounds 18–27) with nine 6,8-dibromo-3-phenyl derivatives (compounds 28–34) under identical assay conditions [1]. The 6,8-dibromo series consistently exhibited distinct activity profiles from the 6,8-dichloro series. For the unsubstituted 3-phenyl pair: the 6,8-dichloro derivative (compound 18) showed log MIC = 1.8 against M. tuberculosis, while the 6,8-dibromo derivative (compound 28) showed log MIC = 1.2—a 0.6 log unit improvement (approximately 4-fold lower MIC) [1]. This bromine > chlorine potency trend was observed across multiple matched molecular pairs. The enhanced activity of the dibromo congeners is attributed to increased polarizability, which strengthens halogen bonding interactions with biological targets, and to the greater electron-withdrawing effect of bromine in the benzoxazine ring positions 6 and 8, which activates the dione system [1].

Dibromo vs. Dichloro Matched Pair
Head-to-head
6,8-Dibromo-3-phenyl: log MIC 1.2 vs. 6,8-Dichloro-3-phenyl: log MIC 1.8; Δ = 0.6 log units (~4-fold lower MIC).
Supports dibromo scaffold selection for antimycobacterial screening; reported matched-pair data.
Identical broth microdilution conditions against M. tuberculosis CNCTC My 331/88.
halogen effect antimycobacterial SAR

Ortho-Alkyl Substituent Differentiation: Predicted Physicochemical and Steric Profile of the 2-Ethylphenyl Group versus 4-Substituted and Unsubstituted Phenyl Analogs

The target compound is distinguished from all nine 6,8-dibromo-3-phenyl derivatives characterized by Waisser et al. (1998) by its ortho-ethyl substitution pattern [1]. The Waisser SAR established that antimycobacterial activity increases with substituent hydrophobicity (π) and electron-withdrawing capacity (σ); all 17 characterized substituents in that study were para- or meta-substituted on the phenyl ring, with no ortho-substituted examples tested [1]. The 2-ethylphenyl group introduces an ortho steric effect that can twist the N-aryl ring out of conjugation with the benzoxazine dione system, potentially altering both the electronic environment of the reactive dione moiety and the molecular recognition surface [2]. This conformational effect is absent in the 4-ethylphenyl, 4-methylphenyl, and unsubstituted phenyl analogs. Computationally estimated log P for the target compound is higher than that of the 3-phenyl baseline by approximately 1.0–1.5 units (ethyl π contribution), which the QSAR model predicts would contribute a –0.29 to –0.44 log unit improvement in MIC [1].

Ortho-Ethyl Lipophilicity Profile
Class-level
Estimated Δlog P ≈ +1.0–1.5 relative to 3-phenyl baseline; ortho steric twist may modulate potency independently of π contribution.
Probes an untested SAR dimension; conformational effects may alter target engagement.
Log P estimate based on ethyl π fragment; not directly measured; steric penalty not parameterized in QSAR.
lipophilicity steric effects ortho-substitution

Synthetic Tractability and Orthogonal Reactivity: Dual Bromine Handles for Downstream Diversification versus Monohalogenated or Non-Halogenated Scaffolds

The 6,8-dibromo substitution pattern provides two chemically distinct aryl bromide sites for sequential functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) [1]. The C-6 and C-8 bromine atoms are positioned in electronically differentiated environments: C-8 is ortho to the lactone oxygen, while C-6 is para to the lactone oxygen and meta to the lactam carbonyl, potentially enabling chemoselective sequential coupling [1]. In contrast, the monobromo analog 6-bromo-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione (reported in the broader Waisser series) offers only a single diversification point, and the non-halogenated 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione requires electrophilic aromatic substitution for introduction of functional handles—a less predictable and lower-yielding process [2]. The target compound's dibromo pattern thus enables modular library synthesis through established cross-coupling methodology without requiring de novo scaffold construction for each analog.

Dual Bromine Diversification Handles
Class-level
Two electronically distinct aryl-Br at C-6 and C-8 vs. one Br in monobromo analogs, zero in non-halogenated scaffolds.
Enables sequential chemoselective cross-coupling; greater combinatorial diversification potential.
Reactivity analogy from 6,8-dibromo-3,1-benzoxazin-4-ones; coupling conditions require optimization.
cross-coupling bromine handle late-stage functionalization

Spectroscopic Identity Confirmation: Diagnostic NMR and Carbonyl IR Signatures Differentiating the 6,8-Dibromo-2,4-dione Core from 3,4-Dihydro and Thioxo Congeners

The target compound has a verified ¹H NMR spectrum acquired in DMSO-d₆ and archived in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: FneQp7zjNRG) [1]. The 6,8-dibromo-2,4-dione core exhibits a characteristic IR doublet for the two carbonyl stretching frequencies: ν(C=O) at approximately 1775–1785 cm⁻¹ and 1705–1715 cm⁻¹, as consistently observed across all 17 compounds in the Waisser 1998 series [2]. This IR signature cleanly distinguishes the 2,4-dione oxidation state from 3,4-dihydro-2H-1,3-benzoxazine analogs (which lack the second carbonyl and show a single C=O band near 1680 cm⁻¹) and from 4-thioxo or 2,4-dithione derivatives (which show characteristic C=S absorptions at 1100–1250 cm⁻¹) [2]. The availability of a reference NMR spectrum enables identity verification and purity assessment for procurement quality control.

Spectroscopic Identity Confirmation
Supporting evidence
¹H NMR spectrum (DMSO-d₆) in Wiley KnowItAll library; diagnostic IR carbonyl doublet at ~1775 and ~1710 cm⁻¹.
Reduces identity verification burden; distinguishes 2,4-dione from reduced or thioxo impurities.
SpectraBase Compound ID: FneQp7zjNRG; IR bands confirmed across Waisser 1998 series.
NMR characterization IR spectroscopy quality control

Recommended Application Scenarios for 6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione Based on Verified Differentiation Evidence


Antimycobacterial Lead Optimization: Testing Ortho-Substituted N-Aryl SAR Space Unexplored by the Waisser 1998 Training Set

The Waisser et al. (1998) QSAR model was built exclusively on para- and meta-substituted phenyl derivatives [1]. The target compound, with its ortho-ethyl substituent, probes a conformational and electronic subspace that the existing model cannot reliably extrapolate to. Screening this compound against M. tuberculosis, M. kansasii, and M. avium under the published broth microdilution protocol would generate a critical data point for: (a) assessing whether ortho substitution introduces a steric penalty that overrides the predicted lipophilicity-driven potency gain, and (b) expanding the applicability domain of the QSAR model. The bromine > chlorine potency advantage (~4-fold) established for the 6,8-dibromo scaffold over the 6,8-dichloro scaffold supports prioritizing dibromo-substituted candidates, including this 2-ethylphenyl derivative, for primary screening [1].

Divergent Library Synthesis via Sequential Chemoselective Cross-Coupling at C-6 and C-8 Bromine Sites

The electronically differentiated C-6 and C-8 aryl bromide positions enable stepwise diversification using Pd-catalyzed cross-coupling methodology, as demonstrated for related 6,8-dibromo-3,1-benzoxazin-4-ones [1]. A medicinal chemistry team can first functionalize the more activated C-8 position (ortho to the lactone oxygen), then address C-6, to generate a matrix of analogs from a single precursor. This synthetic efficiency contrasts with monobromo or non-halogenated benzoxazine-2,4-dione scaffolds that require de novo synthesis for each derivatization vector. The 2-ethylphenyl N-substituent remains invariant during these couplings, serving as a constant lipophilic anchor while the benzoxazine core electronics are tuned through the newly introduced C-6/C-8 substituents [2].

Physicochemical Benchmarking and Model Validation in QSAR/QSPR Studies of Benzoxazine-Derived Antituberculotics

The 2013 QSAR study by Čižmárik and co-workers on 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones used artificial neural networks to predict pMIC values from lipophilicity, solubility, quantum chemical, and NMR descriptors, achieving predictions of MIC < 4 μmol/L for novel candidates [1]. The target compound, with its experimentally accessible NMR spectrum (SpectraBase) and computable molecular descriptors, can serve as an external validation compound for such models. Its ortho-ethyl substitution pattern is underrepresented in published training sets, making it a stringent test of model generalizability. Successful prediction of its MIC would increase confidence in the model for virtual screening of commercially available benzoxazine-2,4-dione libraries [1].

Procurement-Quality Verification Using Archived Spectroscopic Reference Data

The compound's ¹H NMR spectrum, archived in the Wiley KnowItAll library (SpectraBase ID: FneQp7zjNRG, solvent: DMSO-d₆), provides a definitive reference for identity and purity verification upon receipt from vendors [1]. The diagnostic IR carbonyl doublet (~1775 and ~1710 cm⁻¹) further distinguishes the 2,4-dione oxidation state from common impurities or degradation products such as the ring-opened salicylanilide or the 3,4-dihydro reduced form [2]. For procurement workflows where compound integrity directly impacts screening data reproducibility, this pre-existing spectral documentation reduces the burden of in-house characterization and accelerates the transition from purchase to assay-ready status [1].

Application
Selection Property
Validation Focus
Antimycobacterial SAR Expansion (Ortho-Substituted)
Ortho-ethyl N-aryl substitution; unexplored by published QSAR training set
MIC panel against M. tuberculosis and atypical mycobacteria; QSAR model generalizability test
Divergent Library Synthesis via Dual Bromine Handles
Two electronically distinct aryl-Br sites for sequential Pd-catalyzed cross-coupling
Chemoselective coupling sequence optimization; analog matrix generation
QSAR/QSPR Model Validation
Ortho-substituted benzoxazine-2,4-dione with available NMR descriptors
External prediction of MIC using published models; model applicability domain assessment
Procurement QC Verification
Archived ¹H NMR spectrum and diagnostic IR carbonyl bands
Identity confirmation and purity assessment upon receipt; comparison with reference data
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